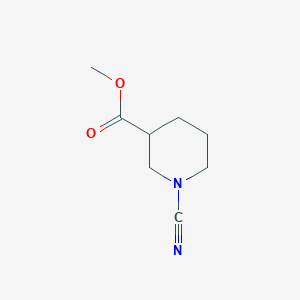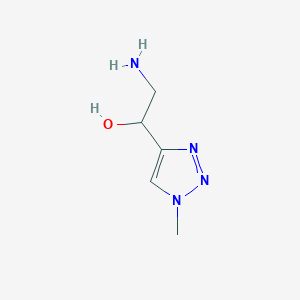
2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a compound that belongs to the class of 1,2,3-triazoles. This compound is of significant interest due to its unique structure, which combines an amino group, a triazole ring, and an ethanol moiety. These structural features confer a range of chemical and biological properties, making it a valuable compound in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions usually include a copper(I) catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like water or a mixture of water and an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while substitution of the hydroxyl group can produce various ethers or esters.
科学的研究の応用
2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to form stable complexes with metals makes it useful in bioinorganic chemistry and as a ligand in coordination chemistry.
Medicine: Its derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol exerts its effects is largely dependent on its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity. The amino and hydroxyl groups can also participate in various biochemical pathways, influencing the compound’s overall activity .
類似化合物との比較
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound without the amino and ethanol groups.
Uniqueness
2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to biomedical research.
特性
分子式 |
C5H10N4O |
|---|---|
分子量 |
142.16 g/mol |
IUPAC名 |
2-amino-1-(1-methyltriazol-4-yl)ethanol |
InChI |
InChI=1S/C5H10N4O/c1-9-3-4(7-8-9)5(10)2-6/h3,5,10H,2,6H2,1H3 |
InChIキー |
FVMOJSCQALLTRG-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=N1)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine](/img/structure/B13070194.png)
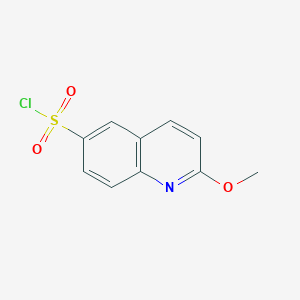
![1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13070205.png)
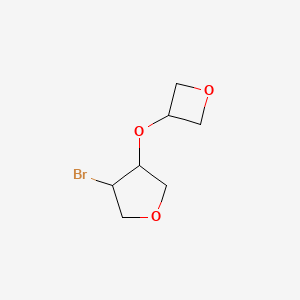

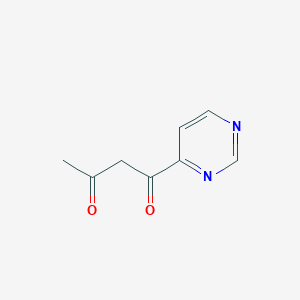


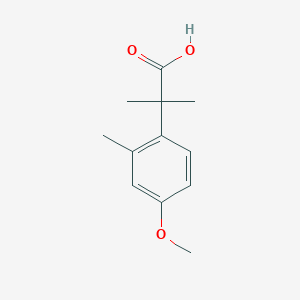

![1-[5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13070250.png)
